5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is a synthetic compound that falls within the class of thiophene derivatives. Its molecular formula is with a molecular weight of approximately 343.84 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide typically involves several key steps:
The molecular structure of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide can be represented using various notations:
InChI=1S/C13H14ClN3O2S2/c14-11-4-5-13(20-11)21(18,19)16-10-6-8-17(9-10)12-3-1-2-7-15-12/h1-5,7,10,16H,6,8-9H2
C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3
This structure highlights the presence of a thiophene ring, a chloro substituent, and a pyridine moiety linked via a pyrrolidine unit, indicating potential for diverse interactions within biological systems .
The compound is involved in several chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide primarily involves its interaction with specific biological targets. It has been noted to inhibit pathways critical in cancer biology, particularly through modulation of signaling cascades like the phosphoinositide 3-kinase pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
The physical properties of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide include:
The chemical properties include:
These properties are essential for determining its suitability for various applications in research and industry .
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide has several potential applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4